
7-Bromo-3-chloro-4-fluoro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Bromo-3-chloro-4-fluoro-1H-indole est un composé organique synthétique appartenant à la famille des indoles. Les indoles sont des composés hétérocycliques importants que l'on retrouve dans de nombreux produits naturels et pharmaceutiques. Ce composé particulier se caractérise par la présence d'atomes de brome, de chlore et de fluor liés au cycle indole, ce qui en fait une molécule précieuse pour diverses applications chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 7-Bromo-3-chloro-4-fluoro-1H-indole implique généralement plusieurs étapes, en commençant par la préparation du noyau indole. Une méthode courante consiste à bromer le 1H-indole, suivi d'une chloration et d'une fluoration dans des conditions contrôlées. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs tels que le brome, le chlore gazeux et des agents fluorants comme le Selectfluor.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu afin de garantir une qualité et un rendement constants. Le procédé peut inclure l'utilisation de catalyseurs et de conditions réactionnelles optimisées pour améliorer l'efficacité et réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions : Le 7-Bromo-3-chloro-4-fluoro-1H-indole subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes d'halogène (brome, chlore et fluor) peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le cycle indole peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courantes :
Réactions de substitution : Réactifs comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires.
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers indoles fonctionnalisés, tandis que l'oxydation et la réduction peuvent produire différents dérivés oxydés ou réduits.
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes et de produits pharmaceutiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
5. Mécanisme d'Action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec diverses cibles moléculaires, telles que les enzymes ou les récepteurs, pour exercer ses effets. La présence d'atomes d'halogène peut améliorer son affinité de liaison et sa spécificité pour certaines cibles, ce qui peut conduire à des avantages thérapeutiques potentiels.
Composés Similaires :
- 7-Bromo-1H-indole
- 4-Chloro-1H-indole
- 4-Fluoro-1H-indole
- 7-Bromo-4-chloro-1H-indole
Comparaison : Comparé aux composés similaires, le this compound est unique en raison de la présence de trois atomes d'halogène différents sur le cycle indole. Cette combinaison unique de substituants peut entraîner des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Applications De Recherche Scientifique
7-Bromo-3-chloro-4-fluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-chloro-4-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
- 7-Bromo-1H-indole
- 4-Chloro-1H-indole
- 4-Fluoro-1H-indole
- 7-Bromo-4-chloro-1H-indole
Comparison: Compared to similar compounds, 7-Bromo-3-chloro-4-fluoro-1H-indole is unique due to the presence of three different halogen atoms on the indole ring. This unique combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919522-63-7 |
|---|---|
Formule moléculaire |
C8H4BrClFN |
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
7-bromo-3-chloro-4-fluoro-1H-indole |
InChI |
InChI=1S/C8H4BrClFN/c9-4-1-2-6(11)7-5(10)3-12-8(4)7/h1-3,12H |
Clé InChI |
OACJVBCLICHHJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C(=CN2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


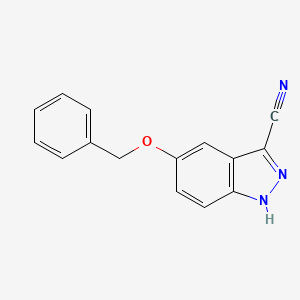
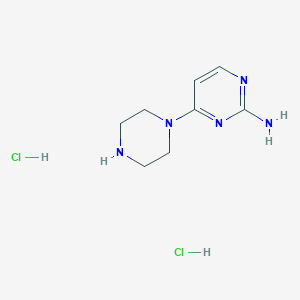

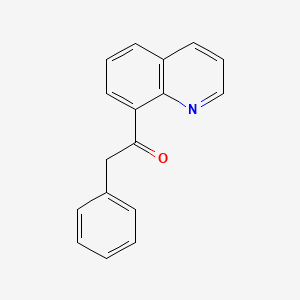
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)


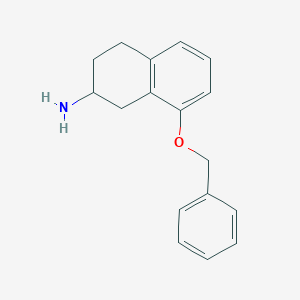

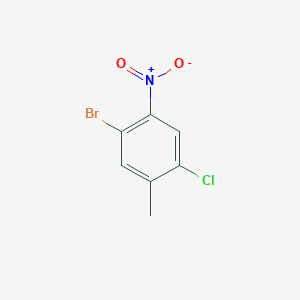

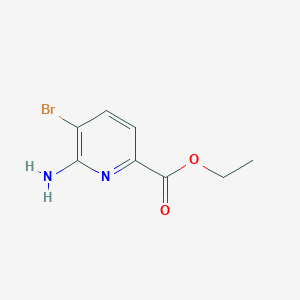

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
